Nle-Arg-Phe amide

Description

Contextualization as a Tripeptide and Its Analogues

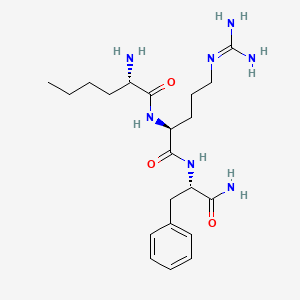

Nle-Arg-Phe amide is classified as a tripeptide, which means it is a chain composed of three amino acid residues linked by peptide bonds. msu.edu The constituent amino acids are Norleucine (Nle), Arginine (Arg), and Phenylalanine (Phe). The "amide" designation at the C-terminus indicates that the terminal carboxyl group has been modified to an amide group. This modification is a common strategy in peptide chemistry to increase stability by making the peptide more resistant to degradation by carboxypeptidases.

The significance of this compound often lies in its role as a synthetic analogue of naturally occurring peptide sequences. The replacement of a natural amino acid, such as Methionine (Met), with the non-proteinogenic amino acid Norleucine is a key structural modification. This substitution is frequently employed to enhance the stability and biological activity of peptides. For instance, replacing Met with Nle can prevent oxidation of the sulfur-containing side chain of methionine, thereby prolonging the peptide's functional lifetime. This strategy has been used in the development of analogues for various bioactive peptides, including those related to melanocortin and opioid signaling pathways. mdpi.comresearchgate.net

Role as a Structural Motif in Larger Bioactive Peptides

The sequence "Arg-Phe" is a recognized motif in a large family of neuropeptides known as RFamides (Arg-Phe-amide peptides). researchgate.netnih.gov These peptides are characterized by this C-terminal sequence and are involved in a wide array of biological functions across both invertebrates and vertebrates. nih.gov The discovery of FMRFamide (Phe-Met-Arg-Phe-amide) in the Venus clam in 1977 was the first identification of this family. nih.gov In mammals, RFamide-related peptides like neuropeptide FF (NPFF) play roles in various physiological processes. researchgate.netnih.gov

The this compound sequence can be considered a synthetic building block or a fragment that mimics the C-terminal end of these larger, naturally occurring bioactive peptides. For example, it is a component of synthetic analogues designed to study and modulate the activity of receptors for peptides like Met-enkephalin-Arg-Phe (MERF), an endogenous opioid heptapeptide (B1575542). researchgate.net The incorporation of Nle is a strategic modification to improve stability while retaining the essential Arg-Phe recognition motif for receptor binding. researchgate.net

Historical Context of Related Peptide Research

The study of this compound is rooted in the broader history of neuropeptide research, which began to flourish in the mid-20th century. researchgate.net A pivotal moment was the identification and sequencing of the first insect neuropeptide, proctolin, in 1975. wikipedia.orgnih.gov This discovery, along with the characterization of peptide hormones, established that peptides could act as signaling molecules in the nervous system. researchgate.net The term "neuropeptide" itself was coined in the 1970s to describe these neurally derived peptides. wikipedia.org

Research into opioid peptides, such as the enkephalins, in the 1970s further propelled the field. Scientists began to synthesize analogues of these natural peptides to understand their structure-activity relationships and to develop more stable and potent therapeutic agents. google.commdpi.com The practice of substituting natural amino acids with synthetic ones, like the replacement of Met with Nle, became a common strategy in peptide design. mdpi.comresearchgate.net This historical progression from identifying natural neuropeptides to designing synthetic analogues for enhanced properties provides the framework for the creation and investigation of molecules like this compound.

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N7O3/c1-2-3-10-15(22)19(30)27-16(11-7-12-26-21(24)25)20(31)28-17(18(23)29)13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,2-3,7,10-13,22H2,1H3,(H2,23,29)(H,27,30)(H,28,31)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMYDYSYRCLZEG-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745616 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-29-2 | |

| Record name | L-Norleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Nle Arg Phe Amide Scaffolds

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS has revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids with simplified purification steps. masterorganicchemistry.comlifetein.com The two principal protecting group strategies used in SPPS are Fmoc/tBu and Boc/Bzl, each with distinct advantages and applications in the synthesis of peptide amides like Nle-Arg-Phe amide. wikipedia.org

Fmoc/tBu Chemistry in this compound Synthesis

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used method for modern peptide synthesis due to its milder reaction conditions. lifetein.comamericanpeptidesociety.org The N-terminal α-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.compeptide.com The side chains of the amino acids, including the guanidinium (B1211019) group of arginine, are protected by acid-labile groups such as tert-butyl (tBu) and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). csic.es

The synthesis of this compound via Fmoc/tBu chemistry begins with the selection of a suitable resin that will yield a C-terminal amide upon cleavage. The final step involves cleavage of the peptide from the resin and simultaneous removal of the side-chain protecting groups using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). wikipedia.orgvapourtec.com

Key Features of Fmoc/tBu Strategy:

| Feature | Description |

|---|---|

| N-α-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Deprotection Condition | Mildly basic (e.g., 20% piperidine in DMF) lifetein.com |

| Side-Chain Protection | Acid-labile groups (e.g., tBu, Pbf) csic.es |

| Final Cleavage | Strong acid (e.g., TFA) wikipedia.org |

Boc Strategy for this compound Derivatives

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was one of the original methods for SPPS. masterorganicchemistry.com In this approach, the N-terminal α-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like TFA. masterorganicchemistry.compeptide.com The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step. wikipedia.orgpeptide.com

While the harsh final cleavage conditions are a drawback, the Boc strategy can be advantageous for synthesizing certain sequences prone to aggregation or containing base-sensitive moieties. wikipedia.orgamericanpeptidesociety.org For the synthesis of this compound, the Boc strategy would involve the stepwise coupling of Boc-protected amino acids, followed by a final, harsh acidolytic cleavage to release the fully deprotected peptide amide.

Key Features of Boc Strategy:

| Feature | Description |

|---|---|

| N-α-Protection | Boc (tert-butyloxycarbonyl) |

| Deprotection Condition | Acidic (e.g., TFA) masterorganicchemistry.com |

| Side-Chain Protection | Benzyl-based groups wikipedia.org |

| Final Cleavage | Strong acid (e.g., HF, TFMSA) peptide.com |

Resin Selection and Cleavage Techniques

The choice of resin is critical for obtaining the desired C-terminal amide. For both Fmoc and Boc strategies, specific resins are designed to yield peptide amides upon cleavage.

Common Resins for Peptide Amide Synthesis:

| Resin | Compatibility | Cleavage Condition |

|---|---|---|

| Rink Amide Resin | Fmoc peptide.combiotage.com | TFA biotage.comoup.com |

| Sieber Amide Resin | Fmoc peptide.comiris-biotech.de | Mildly acidic (e.g., 1% TFA) iris-biotech.depeptide.com |

| MBHA Resin | Boc peptide.comiris-biotech.de | Strong acid (e.g., HF) peptide.com |

Rink Amide and Sieber Amide resins are popular choices for Fmoc-based synthesis of peptide amides. peptide.com Rink Amide resin requires standard TFA cleavage conditions, while Sieber Amide resin is more acid-labile, allowing for cleavage under milder conditions which can be beneficial for sensitive peptides. biotage.comiris-biotech.depeptide.com For the Boc strategy, methylbenzhydrylamine (MBHA) resin is commonly used, requiring strong acid for cleavage. peptide.compeptide.com

The cleavage process typically involves treating the peptide-resin with a "cleavage cocktail" consisting of a strong acid and scavengers. vapourtec.com Scavengers, such as triisopropylsilane (B1312306) (TIS) and water, are added to trap reactive carbocations generated during the removal of protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan (if present). vapourtec.comnih.gov

Incorporation of Non-Canonical Amino Acids and Peptide Mimetics

To explore the structure-activity relationship and enhance the properties of this compound, non-canonical amino acids and peptide mimetics can be incorporated into its sequence. This includes stereochemical inversions and substitutions with modified amino acid derivatives.

Stereochemical Inversions (D-Amino Acids) at Norleucine, Arginine, and Phenylalanine Positions

The substitution of L-amino acids with their D-isomers can significantly impact the peptide's conformation and resistance to enzymatic degradation. The introduction of a D-amino acid can induce a specific turn in the peptide backbone, which may alter its binding affinity and selectivity for its target receptor. nih.gov

Studies on various peptides have shown that D-amino acid substitutions can lead to both increased and decreased biological activity, depending on the position and the specific residue. nih.govresearchgate.net For instance, the replacement of L-Phe with D-Phe has been a common strategy in the design of melanocortin receptor ligands to enhance potency. acs.orgmdpi.com The systematic replacement of Nle, Arg, and Phe with their corresponding D-isomers in the this compound scaffold would be a valuable approach to probe the stereochemical requirements for its biological activity.

Substitutions with Modified Phenylalanine Derivatives

The phenylalanine residue, with its aromatic side chain, is often a key determinant in peptide-receptor interactions. Modifying this residue can provide insights into the nature of these interactions and lead to analogs with improved properties.

Examples of Modified Phenylalanine Derivatives:

| Modification | Example Derivative | Potential Impact |

|---|---|---|

| Halogenation | 4-Fluorophenylalanine (Phe(4-F)), 4-Chlorophenylalanine (Phe(4-Cl)) peptide.com | Altered electronic properties and hydrophobicity 5z.com |

| Methylation | 4-Methylphenylalanine (Phe(4-Me)) peptide.com | Increased steric bulk and hydrophobicity |

| Nitration | 4-Nitrophenylalanine (Phe(4-NO2)) peptide.com | Introduction of a polar group |

| Extended Aromaticity | 2-Naphthylalanine (2-Nal) peptide.com | Increased hydrophobicity and potential for enhanced π-π stacking interactions |

The incorporation of these modified phenylalanine derivatives can be achieved using standard SPPS protocols, provided the corresponding Fmoc- or Boc-protected amino acid building blocks are available. Research on other peptide systems has demonstrated that such substitutions can significantly influence receptor selectivity and agonist/antagonist activity. acs.orgnih.gov For example, substituting Phe with derivatives like 4-iodophenylalanine has led to potent melanocortin receptor ligands. acs.org

Integration of Norleucine for Methionine Replacement

The incorporation of Nle into peptide sequences, such as in this compound, is typically achieved through standard solid-phase peptide synthesis (SPPS) protocols. chinayyhg.comresearchgate.net The process involves the sequential coupling of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids to a solid support resin. chinayyhg.com For instance, the synthesis of analogs of the amyloid β-peptide has successfully utilized Fmoc-Nle-OH in manual and automated SPPS. chinayyhg.com Studies on cytochrome P450 have also demonstrated the global replacement of methionine with norleucine, resulting in a protein with retained and even enhanced peroxygenase activity. caltech.eduresearchgate.net This highlights the utility of Nle in not only preserving but sometimes improving the functional properties of the parent peptide. caltech.edu

Table 1: Comparison of Methionine and Norleucine

| Feature | Methionine (Met) | Norleucine (Nle) | Reference |

|---|---|---|---|

| Structure | Contains a thioether side chain | Linear aliphatic side chain | wikipedia.orgrsc.org |

| Oxidation | Prone to oxidation | Not susceptible to oxidation | rsc.org |

| Isosterism | Isosteric with Nle | Isosteric with Met | wikipedia.org |

| Impact on Function | Oxidation can lead to loss of function | Often preserves or enhances function | caltech.eduresearchgate.net |

Design and Synthesis of Arginine Mimetics

Arginine plays a crucial role in many biological recognition processes due to its positively charged guanidinium group. uq.edu.au However, the high basicity of this group can lead to poor bioavailability and lack of selectivity in peptide-based drugs. researchgate.net Consequently, the design and synthesis of arginine mimetics are of significant interest to modulate these properties.

One approach involves the modification of the arginine side chain itself or its complete replacement with non-natural amino acids that mimic its size, shape, and charge characteristics. For example, replacing arginine with the neutral amino acid norleucine has been explored to reduce electrostatic interactions and enhance selectivity for specific receptors, such as the human melanocortin 1 receptor (hMC1R). nih.gov

Another strategy is the development of α-guanidino acids, where the α-amino group of a standard amino acid is guanylated. nih.gov This method allows for the introduction of stereochemistry and functional groups adjacent to the guanidinium group, offering a way to fine-tune the mimetic's interaction with its target. nih.gov The synthesis of these mimetics can be integrated into solid-phase peptide synthesis. nih.gov Research has also focused on creating arginine analogues with modified side-chain hydrophobicity to develop inhibitors for enzymes like thrombin-like serine proteases. uq.edu.au

Table 2: Examples of Arginine Mimetics and Their Rationale

| Mimetic Type | Example | Rationale for Use | Reference |

|---|---|---|---|

| Neutral Replacement | Norleucine (Nle) | Reduce electrostatic interactions, improve receptor selectivity. | nih.gov |

| α-Guanidino Acids | Guanylated α-amino acids | Introduce stereochemistry and functionality near the guanidinium group. | nih.gov |

| Modified Side-Chain | Thioindospicine | Modify hydrophobicity for enzyme inhibitor design. | uq.edu.au |

| Cationic Peptides | Arginine-rich peptides | Enhance antimicrobial activity. | bohrium.com |

Cyclization and Macrocyclization Techniques for this compound Containing Peptides

Cyclization is a widely used strategy to improve the stability, receptor affinity, and selectivity of peptides by constraining their conformational flexibility. cpcscientific.comnih.gov Various techniques can be applied to peptides incorporating the this compound sequence.

Head-to-Tail Cyclization Approaches

Head-to-tail cyclization involves the formation of an amide bond between the N-terminal amine and the C-terminal carboxyl group of a linear peptide precursor. thieme-connect.deeurogentec.comsb-peptide.com This is the most common method for peptide cyclization and is generally performed in solution under high-dilution conditions to favor intramolecular reaction over intermolecular oligomerization. thieme-connect.de The synthesis of the linear precursor can be carried out using SPPS, after which the peptide is cleaved from the resin, deprotected, and then cyclized in solution using coupling reagents like DIC/HOBt. merel.si Automated microwave-assisted SPPS has been shown to be effective for the rapid synthesis of head-to-tail cyclized peptides with high purity. merel.si

Lactam Bridge Formation

Lactam bridges are formed by creating an amide bond between the side chains of two amino acids within the peptide sequence. sb-peptide.com Typically, this involves the side-chain carboxyl group of an acidic amino acid like aspartic acid or glutamic acid, and the side-chain amino group of a basic amino acid such as lysine (B10760008) or ornithine. thieme-connect.desb-peptide.com This side-chain-to-side-chain cyclization can be achieved on-resin using orthogonal protecting groups that can be selectively removed to allow for the intramolecular reaction. researchgate.netgoogle.com For example, the use of Alloc/Allyl protecting groups, which can be removed by palladium catalysis, allows for the formation of a lactam bridge while the peptide remains attached to the solid support. researchgate.netgoogle.com Lactam bridges are effective in stabilizing secondary structures like α-helices and can be more stable than disulfide bonds. sb-peptide.com

Disulfide Bridge Engineering (Conceptual Relevance to Related Peptides)

While not directly involving the this compound sequence itself unless cysteine residues are incorporated, disulfide bridge formation is a fundamental and widely used technique in peptide cyclization. gla.ac.ukarkat-usa.org It involves the oxidation of the thiol groups of two cysteine residues to form a covalent disulfide bond. arkat-usa.org This method is crucial for stabilizing the three-dimensional structure of many natural and synthetic peptides. gla.ac.uk The insertion of disulfide bonds can improve the therapeutic window of antimicrobial cyclic peptides by facilitating metabolization and detoxification. vr.seera-learn.eu The controlled formation of multiple disulfide bridges can be achieved through the use of orthogonal protecting groups for the cysteine residues, allowing for sequential and site-selective bond formation. gla.ac.uk While conceptually relevant, the application to this compound would require the strategic placement of cysteine residues within the peptide sequence.

Amide Bond Surrogate Incorporation for Enhanced Peptide Stability

A major challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. mdpi.comnih.gov Replacing labile amide bonds with stable surrogates is a promising strategy to enhance in vivo stability. mdpi.comnih.gov

One of the most effective amide bond isosteres is the 1,4-disubstituted 1,2,3-triazole ring. mdpi.comkvinzo.comnih.gov This heterocyclic scaffold closely mimics the geometry and electronic properties of a trans-amide bond but is resistant to enzymatic cleavage. mdpi.comnih.gov The synthesis of triazole-containing peptidomimetics is often achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective click chemistry reaction. mdpi.comnih.govresearchgate.net This approach allows for the "amide-to-triazole switch," which can significantly increase the metabolic stability and bioavailability of peptides without negatively impacting their biological function. mdpi.com Other heterocyclic surrogates that have been explored include pyrazoles, tetrazoles, and 1,2,4-triazoles. mdpi.com

Table 3: Common Amide Bond Surrogates

| Surrogate | Synthetic Method | Key Advantage | Reference |

|---|---|---|---|

| 1,4-Disubstituted 1,2,3-Triazole | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Excellent isostere for trans-amide bond, protease resistance. | mdpi.comkvinzo.comnih.gov |

| Esters | Standard esterification | Can mimic some electronic properties. | mdpi.com |

| N-methylated Amide Bonds | Use of N-methylated amino acids | Reduces susceptibility to proteolysis, can influence conformation. | mdpi.com |

| Reduced Amide Bonds | Reduction of the amide carbonyl | Increases flexibility. | mdpi.com |

| Tetrazoles | Cycloaddition reactions | Can act as a cis-amide bond mimic. | mdpi.com |

Triazole Isosteres

The replacement of an amide bond with a 1,2,3-triazole ring is a widely used bioisosteric approach in peptidomimetic design. mdpi.comnih.govresearchgate.net This substitution can offer several advantages, including increased resistance to enzymatic degradation by proteases, which typically target amide bonds. mdpi.comfrontiersin.org The 1,2,3-triazole moiety can mimic the geometry and electronic properties of the amide bond, thereby preserving the potential for crucial biological interactions. mdpi.comresearchgate.net

There are two primary regioisomers of the 1,2,3-triazole used as amide bond surrogates:

1,4-disubstituted 1,2,3-triazoles: These are considered isosteres of the trans-amide bond. nih.govnih.gov Their synthesis is commonly achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective "click chemistry" reaction. mdpi.commdpi.com This method involves the reaction of a terminal alkyne with an azide (B81097) to yield the 1,4-disubstituted triazole. mdpi.com

1,5-disubstituted 1,2,3-triazoles: These are considered mimics of the cis-amide bond. nih.gov Their synthesis is less common but can be achieved through methods like ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) or thermal Huisgen cycloaddition, which may produce a mixture of regioisomers. mdpi.comresearchgate.net

The incorporation of a triazole into a peptide backbone, such as in a hypothetical this compound analog, can be accomplished through several strategies. One common approach is the "building block" strategy, where a dipeptide mimic containing the triazole ring is synthesized first and then incorporated into the growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. mdpi.comfrontiersin.org Alternatively, the triazole can be formed on the solid support by reacting a resin-bound peptide containing an azide or alkyne with the corresponding reaction partner. mdpi.com

The choice of the triazole isomer and its position within the peptide backbone can significantly influence the resulting peptidomimetic's conformation and biological activity. researchgate.netnih.gov For instance, studies on minigastrin analogs have shown that replacing specific amide bonds with 1,5-disubstituted 1,2,3-triazoles can lead to enhanced tumor uptake and receptor binding affinity compared to the parent peptide and its 1,4-triazole counterparts. nih.gov

Analytical Characterization Techniques for this compound Synthesized Constructs

Following the synthesis of this compound or its derivatives, a suite of analytical techniques is employed to confirm the identity, purity, and structure of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of synthetic peptides like this compound. encyclopedia.pub Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. encyclopedia.pubnih.gov

In a typical RP-HPLC setup for a peptide like this compound, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govmdpi.com A gradient elution is typically employed, where the concentration of the organic solvent is gradually increased to elute compounds of increasing hydrophobicity. nih.gov

The purity of the peptide is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks detected at a specific wavelength (commonly 214 nm or 220 nm for peptide bonds). nih.govbachem.com A purity of ≥95% is often required for research-grade peptides. nih.govsigmaaldrich.com

Table 1: Representative HPLC Parameters for Peptide Purity Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass of synthesized peptides, ensuring that the correct compound has been formed. nih.gov For peptides like this compound and its analogs, two common ionization techniques are used:

Matrix-Assisted Laser Desorption/Ionization (MALDI): This is a soft ionization technique well-suited for analyzing peptides. The peptide is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the analyte, typically as a singly charged ion [M+H]+. nih.gov

Electrospray Ionization (ESI): ESI is often coupled with HPLC (LC-MS) and is another soft ionization method that produces multiply charged ions from the analyte in solution. nih.gov This allows for the analysis of high-mass molecules on mass analyzers with a lower mass-to-charge (m/z) range.

The experimentally determined molecular mass is then compared to the calculated theoretical mass of the this compound (C₂₁H₃₅N₇O₃, Molecular Weight: 433.55 Da) or its derivative to confirm its identity. sigmaaldrich.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value |

| Empirical Formula | C₂₁H₃₅N₇O₃ |

| Calculated Monoisotopic Mass | 433.2798 Da |

| Calculated Average Mass | 433.55 Da |

| Expected [M+H]⁺ (Monoisotopic) | 434.2871 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of peptides and their derivatives in solution. While 1D ¹H NMR provides initial information about the presence of specific types of protons, 2D NMR experiments are crucial for determining the three-dimensional structure of more complex molecules like triazole-containing peptidomimetics. nih.gov

For a triazole-substituted analog of this compound, specific NMR techniques can be employed:

¹H NMR: The chemical shift of the triazole proton can help distinguish between different regioisomers. For example, the C5-H proton of a 1,4-disubstituted triazole typically appears at a different chemical shift than the corresponding proton in a 1,5-disubstituted isomer. chim.it

¹³C NMR: The chemical shifts of the triazole ring carbons are also diagnostic for the substitution pattern. The C5 of a 1,4-disubstituted triazole resonates at a distinctly different field compared to the C4 of a 1,5-isomer. chim.it

2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used to assign proton resonances and determine through-bond and through-space connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are particularly important as they provide information about protons that are close in space, which is essential for determining the peptide's conformation and the spatial arrangement of the amino acid side chains around the triazole core. nih.gov

¹⁵N NMR: Heteronuclear correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation) can provide information on the chemical shifts of the triazole nitrogen atoms, further aiding in the unambiguous assignment of the isomeric structure. chim.it

Structure Activity Relationship Sar Studies of Nle Arg Phe Amide and Its Functional Analogues

Positional Scanning and Amino Acid Substitution Analysis

SAR studies systematically alter specific parts of a peptide molecule to determine which structural elements are critical for its biological function. This involves techniques such as positional scanning and direct amino acid substitution.

Impact of N-terminal and C-terminal Modifications

C-terminal Modification: The presence of a C-terminal amide group (-NH2) is often critical for maintaining or enhancing peptide activity. Conversion of a free carboxylic acid (-COOH) to an amide has been shown to significantly increase the activity of peptide analogues. This enhancement is often attributed to increased resistance against enzymatic degradation by endogenous carboxypeptidases, thereby prolonging the peptide's half-life and bioavailability mdpi.com. Furthermore, the amide function has been identified as essential for receptor binding and subsequent biological activity in certain peptide classes researchgate.net.

N-terminal Modification: While specific N-terminal modifications for the isolated Nle-Arg-Phe amide are not extensively detailed in the provided literature, general SAR studies in peptide chemistry frequently explore N-terminal acetylation (e.g., Ac- group) or other modifications. These alterations are typically aimed at improving the peptide's stability against aminopeptidases and enhancing its pharmacokinetic properties, such as absorption and bioavailability peptide.com. In related melanocortin peptides, N-terminal acetylation is a common feature nih.gov.

Table 1: Impact of C-terminal Modification on Peptide Activity

| Peptide Analogue (Conceptual) | C-terminal Group | Relative Activity/Stability | Supporting Evidence |

| Nle-Arg-Phe-COOH | Free Acid | Lower Activity/Stability | mdpi.comresearchgate.net |

| Nle-Arg-Phe-NH2 | Amide | Higher Activity/Stability | mdpi.comresearchgate.net |

Role of Norleucine at Specific Positions

Table 2: Effect of Arginine to Norleucine (Nle) Substitution on Selectivity

| Peptide Analogue (Example Context) | Substitution | Receptor Selectivity Profile | Impact on Potency | Supporting Evidence |

| Tetrapeptide with Arg | Arg | Broader activity | Baseline | nih.gov |

| Tetrapeptide with Nle | Nle | Increased hMC1R selectivity | Potential sacrifice | nih.gov |

Significance of Arginine and Phenylalanine Residues

The Arginine and Phenylalanine residues within the Nle-Arg-Phe sequence are critical for receptor recognition and activation.

Arginine (Arg): The basic side chain of Arginine often engages in specific ionic or hydrogen bond interactions with complementary residues within the receptor binding pocket. For instance, in melanocortin receptor ligands, Arg residues have been implicated in key interactions with acidic amino acids (e.g., Aspartic acid) in the receptor's transmembrane domains nih.govresearchgate.net. While the basicity of Arg may not always be strictly required for all receptor activities, its presence often dictates specific binding modes nih.gov.

Table 3: Significance of Arginine Residue for Receptor Interaction

| Amino Acid Position | Residue | Implicated Receptor Interaction | Supporting Evidence |

| Position 8 (in related peptides) | Arg | Interaction with Asp154/Asp158 (MC3R), Asp122 (MC4R) | nih.govresearchgate.net |

Stereochemical Effects on Biological Potency and Selectivity

The stereochemistry of amino acid residues, specifically the L- (natural) versus D- (unnatural) configuration, can dramatically influence a peptide's biological activity. Substituting the L-Phenylalanine (Phe) with its D-enantiomer, D-Phenylalanine (DPhe), has been consistently shown to increase the potency of melanocortin receptor agonists researchgate.netacs.org. This stereochemical inversion can optimize the orientation of the side chain within the receptor's binding pocket, leading to enhanced affinity and efficacy. Studies involving other peptide systems also highlight that D-amino acid substitutions can improve specificity and modulate biological function researchgate.netfrontiersin.org.

Table 4: Effect of Phenylalanine to D-Phenylalanine (DPhe) Substitution on Potency

| Peptide Analogue (Example Context) | Substitution at Phe position | Relative Potency | Supporting Evidence |

| Tetrapeptide with Phe | L-Phe | Baseline | researchgate.netacs.org |

| Tetrapeptide with DPhe | D-Phe | Increased potency | researchgate.netacs.org |

Conformational Analysis and Bioactive Conformation Hypothesis

The three-dimensional structure a peptide adopts in solution, particularly its secondary structure motifs, is often directly correlated with its biological activity.

Beta-Turn Motifs in this compound Containing Sequences

A significant hypothesis in peptide hormone research is that specific secondary structures, such as β-turns, are crucial for the biologically active conformation of peptides. In the context of melanocortin peptides, the sequence His-Phe-Arg-Trp is known to contain a critical β-turn that optimally positions the pharmacophore moieties for receptor recognition and activation nih.gov. Computational studies on related peptide sequences have indicated a preference for β-turn conformations, suggesting that these structures are energetically favored and important for receptor binding nih.gov. The incorporation of such secondary structural elements, or the design of peptides that stabilize these turns, can lead to enhanced biological activity nih.govresearchgate.net. While direct experimental data on the specific β-turn propensity of this compound alone is limited, its structural components (Arg and Phe) are known to participate in turn formation in other bioactive peptides researchgate.netresearchgate.net.

Compound List

Influence of Hydrophobicity and Electrostatic Interactions

The interplay between hydrophobicity and electrostatic interactions is fundamental to the binding of this compound derivatives to their target receptors. Modifications to the amino acid residues can significantly alter these properties, thereby impacting affinity and efficacy.

Hydrophobicity: Norleucine (Nle), a leucine (B10760876) isomer, is often incorporated into peptide sequences to modulate hydrophobicity and enhance metabolic stability. SAR studies have indicated that the hydrophobic character of residues, particularly at the N-terminal positions, plays a significant role in receptor recognition. For instance, replacing hydrophobic residues like Leu or Ile with Alanine (B10760859) (Ala) in certain peptide analogues has been shown to decrease binding affinity, suggesting that optimal hydrophobicity is required for effective interaction with hydrophobic pockets within the receptor binding site. Conversely, substituting Ala with Nle has, in some cases, restored or improved binding affinity, highlighting Nle's contribution to favorable hydrophobic interactions. The phenyl (Phe) residue also contributes significantly to the hydrophobic profile through its aromatic ring, which can engage in pi-pi stacking or hydrophobic interactions within the receptor pocket. Modifications to the Phe residue, such as para-halogenation or replacement with other aromatic or aliphatic hydrophobic groups, can further fine-tune these interactions and influence receptor selectivity.

Electrostatic Interactions: The Arginine (Arg) residue in this compound is a key contributor to the molecule's electrostatic profile due to its positively charged guanidinium (B1211019) side chain. This positive charge is often critical for forming electrostatic interactions, such as salt bridges, with negatively charged residues (e.g., Aspartate, Glutamate) within the receptor binding site. Studies involving the substitution of Arg have provided valuable insights. For example, replacing Arg with Lysine (B10760008) (Lys) or other basic amino acids has shown that while the positive charge is essential, the specific nature and length of the side chain can subtly influence binding. More significantly, replacing Arg with neutral amino acids (e.g., Nle, Gln, Ala) typically leads to a substantial reduction or complete loss of binding affinity, underscoring the critical role of the positive charge for receptor recognition. The presence of multiple Arg residues in some peptide analogues has also been investigated, with findings suggesting that not all basic residues are always necessary for maintaining high binding affinity, indicating a potential for optimizing charge distribution.

Receptor Binding Determinants for this compound Derivatives

Understanding the specific determinants of receptor binding for this compound derivatives involves identifying the critical amino acid residues and their associated functional groups that are essential for high-affinity interaction with the target receptor.

Pharmacophore Identification and Validation

The pharmacophore of this compound derivatives can be conceptualized as the minimal set of structural features necessary for biological activity. Based on SAR studies, key pharmacophoric elements often include:

A Positively Charged Moiety: Typically provided by the Arginine residue, this feature is crucial for electrostatic interactions with complementary anionic sites on the receptor.

A Hydrophobic Aromatic Group: The Phenylalanine residue contributes a hydrophobic aromatic ring, which is important for van der Waals interactions and pi-pi stacking within hydrophobic pockets of the receptor.

Optimal Spacing and Conformation: The specific arrangement and relative positioning of these functional groups, influenced by the peptide backbone and neighboring residues, are critical for fitting into the receptor's binding site.

Validation of these pharmacophoric elements is typically achieved through the synthesis and testing of analogues where these identified features are systematically altered or removed. For instance, analogues lacking the positive charge on Arg or with a modified hydrophobic aromatic ring often exhibit significantly reduced binding affinities, thereby confirming the importance of these elements. Studies have also shown that modifications at the N-terminus, such as acetylation or the use of D-amino acids, may not always affect binding affinity, suggesting that these regions might be less critical to the core pharmacophore in certain contexts.

Ligand-Receptor Interaction Mapping

Ligand-receptor interaction mapping provides a detailed view of the specific molecular forces that mediate the binding of this compound derivatives to their target receptors. These interactions are often elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, in conjunction with SAR data.

Electrostatic Interactions: The guanidinium group of Arginine is frequently involved in forming salt bridges with aspartate or glutamate (B1630785) residues in the receptor binding pocket. These ionic interactions are typically strong and play a significant role in anchoring the ligand.

Hydrophobic Interactions: The aromatic ring of Phenylalanine can participate in pi-pi stacking or hydrophobic interactions with aromatic or aliphatic residues within the receptor, such as tyrosine, phenylalanine, tryptophan, or leucine. The Norleucine residue also contributes to hydrophobic interactions, potentially fitting into specific hydrophobic pockets to optimize binding.

Hydrogen Bonding: Peptide backbone atoms (amide NH and carbonyl oxygens) can form hydrogen bonds with polar residues or backbone atoms of the receptor, further stabilizing the ligand-receptor complex. For example, the C-terminal amide group can participate in hydrogen bonding.

Table 1: Influence of Nle Substitution on Receptor Binding Affinity

This table illustrates the impact of substituting Ala with Nle on binding affinity, as observed in studies on Dynorphin A analogues.

| Ligand | Structure | IC50 (nM) | Reference |

| 25 | H-Phe-Ala-Arg-Ala-Arg-Pro-Arg-OH | 450 | |

| 22 | H-Phe-Nle-Arg-Nle-Arg-Pro-Arg-OH | 140 | |

| 19 | (Structure not explicitly detailed for 19) | (Implied similar to 22) |

Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the radioligand binding.

**Table 2: Impact of Arg Residue

Biological Activities and Mechanisms of Action of Nle Arg Phe Amide Analogues

Receptor Binding and Functional Characterization

The intricate ways in which Nle-Arg-Phe amide analogues interact with different receptors determine their ultimate biological functions. Researchers have characterized these interactions by examining their binding affinities and functional activities at several key receptor families.

Opioid Receptor Interactions (μ-Opioid Receptor Selectivity)

Synthetic derivatives of the endogenous opioid heptapeptide (B1575542) Met-enkephalin-Arg-Phe (MERF), which contains the Arg-Phe sequence, have been developed to enhance stability and bioavailability. researchgate.net One such analogue, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN), demonstrated high affinity and selectivity for the μ-opioid receptor. researchgate.netresearchgate.net In radioligand binding assays using membranes from Chinese hamster ovary (CHO) cells expressing specific opioid receptor subtypes, DADN showed the highest affinity for the μ-opioid receptor. researchgate.net This selectivity was further supported by functional assays measuring G-protein activation, where the stimulatory effect of DADN was effectively blocked by μ-receptor specific antagonists. researchgate.net

Another area of research has focused on developing peripherally acting kappa opioid receptor (KOR) agonists to minimize central nervous system side effects. psu.edu Interestingly, a tetrapeptide composed entirely of D-amino acids, D-Phe-D-Phe-D-Nle-D-Arg-NH2 (FE200041), was identified as a potent and highly selective KOR agonist. psu.edunih.govchemrxiv.org This compound exhibited a selectivity for the human KOR that was over 30,000-fold greater than for the human μ-opioid receptor. psu.edu

Melanocortin Receptor Binding (MC1R, MC3R, MC4R, MC5R)

The melanocortin receptor system, consisting of five G-protein coupled receptors (MC1R, MC2R, MC3R, MC4R, and MC5R), is involved in a wide array of physiological processes. researchgate.netacs.org The endogenous antagonists for these receptors, agouti-signaling protein (ASP) and agouti-related protein (AGRP), both contain a critical Arg-Phe-Phe tripeptide sequence for receptor binding and antagonist activity. nih.govmdpi.com Analogues incorporating the Nle-Arg-Phe sequence have been investigated for their ability to modulate these receptors.

The pharmacological profile of this compound analogues at melanocortin receptors is highly variable and depends on specific structural modifications. For instance, stereochemical changes within the Arg-Phe-Phe sequence of AGRP-derived macrocyclic peptides led to varied activities. While some analogues stimulated the MC1R, they generally showed decreased antagonist potency at the MC3R compared to AGRP. nih.gov

The tetrapeptide Ac-His-DPhe-Arg-Trp-NH2 is a known agonist at several melanocortin receptors. acs.org Modifications to this core structure have yielded compounds with diverse activities. For example, the tetrapeptide Ac-His-(pI)DPhe-Arg-Trp-NH2 was found to be a full agonist at the mMC1 and mMC5 receptors, a potent agonist at the mMC4R, but a partial agonist with potent antagonist activity at the mMC3R. acs.org

Furthermore, a series of tetrapeptides based on the Ac-Xaa-Yaa-Nle-Trp-NH2 motif were designed to enhance MC1R selectivity. The compound Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 emerged as a potent and selective hMC1R agonist with an EC50 of 10 nM. nih.gov

In the context of cyclic peptides, Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2 (Melanotan II) is a potent agonist at MC1R, MC3R, MC4R, and MC5R. nih.gov However, substituting the DPhe residue with DNal(2') in this structure, creating SHU9119, results in a potent antagonist at the MC3R and MC4R, while remaining an agonist at the MC1R and MC5R. nih.gov

The following table summarizes the activity of selected this compound analogues at melanocortin receptors.

| Compound/Analogue | Receptor | Activity Profile | Reference |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | hMC1R | Potent and selective agonist (EC50: 10 nM) | nih.gov |

| Ac-His-(pI)DPhe-Arg-Trp-NH2 | mMC1R, mMC5R | Full nanomolar agonist | acs.org |

| mMC4R | Potent agonist (EC50 = 25 nM) | acs.org | |

| mMC3R | Partial agonist with potent antagonist activity (pA2 = 7.25) | acs.org | |

| SHU9119 | MC3R, MC4R | Potent antagonist | nih.gov |

| MC1R, MC5R | Agonist | nih.gov |

Inverse agonism, where a ligand decreases the basal activity of a receptor, has also been observed with this compound analogues at melanocortin receptors. Certain macrocyclic peptides derived from AGRP have been identified as inverse agonists at the MC5R. nih.gov Agouti-related protein (AgRP) itself acts as an inverse agonist at neural MCRs in many fish species. mdpi.com Furthermore, the endogenous antagonist agouti-signaling protein (ASIP) has been shown to be an inverse agonist for the MC1R. mdpi.com

Agonist and Antagonist Profiles at Melanocortin Receptors

Neuropeptide FF Receptor (NPFFR1, NPFFR2) Modulation

The neuropeptide FF (NPFF) system, which includes the receptors NPFFR1 and NPFFR2, is involved in pain modulation, cardiovascular function, and other physiological processes. mdpi.comguidetopharmacology.org NPFF belongs to the RFamide family of peptides. mdpi.com While NPFF itself does not bind to opioid receptors, it is known to modulate opioid-related effects. mdpi.com

Structurally related RF-amide peptides can interact with NPFF receptors. For instance, the frog pancreatic polypeptide, an NPY4 agonist, shows nanomolar affinity for NPFFR2. mdpi.com Cryo-electron microscopy studies have revealed that the C-terminal RF-amide moiety of these peptides engages with conserved residues in the transmembrane domain of the receptor, while the N-terminal portion contributes to subtype specificity. embopress.org Both NPFFR1 and NPFFR2 are primarily coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase activity. mdpi.com

Kappa Opioid Receptor (KOR) Agonism

As previously mentioned, the tetrapeptide D-Phe-D-Phe-D-Nle-D-Arg-NH2 (FE200041) is a highly selective and efficacious agonist at the kappa opioid receptor (KOR). psu.edunih.govchemrxiv.org This compound, composed entirely of D-amino acids, was identified from a combinatorial library and represents a significant departure from the structure of endogenous opioid peptides. nih.gov In vitro tissue assays confirmed its efficacious agonist activity. psu.edu The high selectivity of FE200041 for the KOR over other opioid receptor subtypes makes it a valuable tool for studying the specific physiological roles of the KOR. psu.edu

GPR10 Receptor Interactions (for Prolactin-Releasing Peptide Analogs)

Prolactin-releasing peptide (PrRP) is a neuropeptide that plays a crucial role in regulating food intake and energy expenditure. nih.gov Its biological activity is largely dependent on its C-terminal Arg-Phe-amide motif, which is essential for binding to its primary receptor, the G-protein coupled receptor GPR10. nih.govbioscientifica.comjpp.krakow.pl Analogues of PrRP that incorporate the this compound structure are instrumental in understanding these interactions.

The C-terminal Arg-Phe-amide sequence is critical for the biological activity of PrRP. bioscientifica.com While a C-terminal fragment of PrRP with 13 amino acids is sufficient for binding to the GPR10 receptor, a longer chain of at least 20 amino acids is necessary to maintain full biological activity in living organisms. bioscientifica.com The shortest analogue capable of binding to GPR10 is the C-terminal heptapeptide PrRP(25–31); however, its binding affinity is significantly lower than that of the 20- and 31-amino acid versions (PrRP20 and PrRP31). nih.gov

Structure-activity relationship studies have revealed that replacing the C-terminal amide group with an acid completely abolishes binding affinity. nih.gov Furthermore, alanine (B10760859) scanning has shown that the arginine residues at positions 26 and 30 are crucial for receptor binding. nih.gov Modifications to the phenylalanine at position 31 have been explored, with studies showing that a bulky side chain, such as that provided by Norleucine (Nle), or a halogenated aromatic ring can lead to similar or even improved binding affinity and agonist activity. nih.govnih.gov Specifically, lipidized PrRP31 analogues with substitutions at Phe31, including those with non-coded amino acids, have demonstrated high binding potency to GPR10. researchgate.net These analogues also exhibit strong agonistic properties at the GPR10 receptor. jpp.krakow.plresearchgate.net

Table 1: Prolactin-Releasing Peptide (PrRP) Analogues and GPR10 Interaction

| Compound/Analogue | Modification | Receptor Interaction |

| PrRP(25-31) | C-terminal heptapeptide | Binds to GPR10, but with lower affinity than PrRP20/31. nih.gov |

| PrRP Analogue | C-terminal amide replaced with acid | Complete loss of binding affinity to GPR10. nih.gov |

| PrRP Analogue | Alanine substitution at Arg26 or Arg30 | Loss of binding affinity to GPR10. nih.gov |

| PrRP20 Analogue | Phe31 replaced with PheNO2, 1-Nal, 2-Nal, or Tyr | High binding potency and significant anorexigenic effect. nih.gov |

| Lipidized PrRP31 Analogue | Phe31 replaced by non-coded amino acids (e.g., 1-Nal, PheCl2, PheNO2, PheF5, or Tyr) | High binding affinity to GPR10. researchgate.net |

Cellular Signaling Pathway Modulation

G-Protein Coupled Receptor (GPCR) Activation and Coupling

This compound-containing peptides are part of the broader RF-amide peptide family, which is characterized by a conserved C-terminal Arg-Phe-amide motif. nih.govgubra.dk This motif serves as a pharmacophore for the activation of their corresponding G-protein coupled receptors (GPCRs). gubra.dk The activation of these receptors is a conserved process that involves an outward movement of transmembrane helix 6 (TM6), linking agonist binding to G-protein recruitment. elifesciences.org

For instance, PrRP, which contains this motif, binds with high affinity to the GPCR known as GPR10. nih.gov It also shows some activity towards the neuropeptide FF (NPFF) receptor type 2. nih.gov The interaction between the guanidine (B92328) group of the arginine in the Arg-Phe-amide sequence and an anionic residue on a loop of the GPCR is thought to be a key binding interaction. acs.org

A synthetic analogue of Met-enkephalin-Arg-Phe, Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN), has been shown to stimulate the activity of regulatory G-proteins in a concentration-dependent manner, an effect that is inhibited by micro-receptor specific antagonists, confirming its selectivity. researchgate.net

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation

The activation of GPCRs by this compound analogues can lead to the modulation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway. Studies on PrRP20 analogues with modifications to the C-terminal Phe amide have demonstrated their ability to activate the cAMP response element-binding protein (CREB). nih.gov This indicates that these analogues can influence gene transcription and other cellular processes regulated by cAMP levels.

Enzymatic Modulation and Substrate Specificity

Substrate Recognition by Proteases (e.g., HIV-1 Protease, Signal Peptidase)

This compound and its analogues can serve as substrates for various proteases, providing insights into enzyme specificity.

HIV-1 Protease : A synthetic peptide, Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide, is a known chromogenic substrate for HIV-1 protease and is frequently used to measure its activity. sigmaaldrich.comnih.govsigmaaldrich.com The enzyme cleaves this substrate, allowing for the quantification of its catalytic function. nih.gov Another fluorogenic substrate, Abz-Thr-Ile-Nle-Phe(NO2)-Gln-Arg-NH2, is also utilized in studies of HIV-1 protease activity. nih.govpnas.org

Signal Peptidase : A 31-residue synthetic peptide analogue of the preproparathyroid hormone precursor, which includes Nle and a C-terminal amide, acts as a specific substrate for hen oviduct signal peptidase. nih.govresearchgate.net This enzyme cleaves the peptide at the physiologically correct site. nih.gov Interestingly, substituting Nle at a position 12 amino acids away from the cleavage site with other amino acids results in poor substrates and inhibitors, highlighting the importance of this residue for enzyme binding. nih.govresearchgate.net

Other Proteases : The substrate specificity of other proteases has also been investigated using peptides containing Nle. For example, studies on papain show a preference for P2 Val > Phe > Tyr > Nle. pnas.org For plasmin, the optimal P4 to P2 substrate specificity includes Nle at the P4 position. wikigenes.org

Table 2: this compound Analogues as Protease Substrates

| Protease | Substrate Analogue | Key Findings |

| HIV-1 Protease | Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle amide | Chromogenic substrate for measuring HIV-1 protease activity. sigmaaldrich.comnih.govsigmaaldrich.com |

| HIV-1 Protease | Abz-Thr-Ile-Nle-Phe(NO2)-Gln-Arg-NH2 | Fluorogenic substrate for kinetic studies. nih.govpnas.org |

| Signal Peptidase | Ser-Ala-Lys-Asp-Nle-Val-Lys-Val-Nle-Ile-Val-Nle-Leu-Ala-Ile-Ala-Phe-Leu-Ala-Arg-Ser-Asp-Gly-Lys-Ser-Val-Lys-Lys-Arg-D-Tyr-amide | Specific substrate cleaved at the correct physiological site. nih.govresearchgate.net |

| Papain | --- | P2 preference: Val > Phe > Tyr > Nle. pnas.org |

| Plasmin | --- | Optimal P4 specificity includes Nle. wikigenes.org |

Inhibition of Proteolytic Enzymes (e.g., Dipeptidyl Peptidase III, Plasmin, PACE4)

Analogues incorporating the this compound structure can also act as inhibitors of various proteolytic enzymes.

Dipeptidyl Peptidase III (DPP3) : DPP3 is a zinc-dependent protease involved in regulating endogenous peptide hormones. nih.gov Peptidomimetic inhibitors that mimic the VVYPW-motif of tynorphin have been developed and show inhibition of DPP3 in the low micromolar range. nih.gov The endogenous heptapeptide spinorphin (B1681984) and its truncated form tynorphin are known inhibitors of DPP III peptidase activity. irb.hr

Plasmin : Plasmin is a key enzyme in fibrinolysis, and its inhibition is important in various pathological conditions. researchgate.net Peptides containing L-lysine and ε-aminocaproic acid have been investigated as potential plasmin inhibitors. researchgate.net Specifically, a tetrapeptide, H–D-Ala–Phe–Lys–EACA–NH2, was found to be a highly active and selective inhibitor of plasmin's amidolytic activity. ppm.edu.pl

PACE4 : Proprotein convertase subtilisin/kexin type 6 (PACE4) is implicated in the progression of prostate cancer. researchgate.net A potent and selective PACE4 inhibitor, the Multi-Leu (ML) peptide (Ac-LLLLRVKR-NH2), has been developed. researchgate.net Modifications to this peptide, including the incorporation of D-isomers of leucine (B10760876) and arginine mimetics, have led to analogues with improved stability and antiproliferative properties. researchgate.net

Mechanisms of Increased Bioavailability and Stability

The therapeutic utility of peptides is often hampered by their rapid degradation by endogenous enzymes. nih.gov Consequently, structural modifications are frequently employed to enhance the stability and bioavailability of peptide analogs like this compound. These strategies primarily focus on protecting the peptide from proteolytic enzymes.

Resistance to Endogenous Peptidases (e.g., Carboxypeptidases)

A significant pathway for the degradation of peptides in the body is through the action of peptidases, which cleave peptide bonds. Carboxypeptidases, specifically, are exopeptidases that hydrolyze the peptide bond of the C-terminal amino acid. For peptides ending in a carboxyl group (-COOH), this enzymatic action leads to rapid inactivation.

A key strategy to prevent this degradation is the modification of the C-terminal end of the peptide. mdpi.comencyclopedia.pub In analogues of this compound, the conversion of the terminal carboxylic acid group to a carboxamide (-CONH2) is a critical modification that significantly increases the peptide's resistance to degradation by endogenous carboxypeptidases. mdpi.comencyclopedia.pubvulcanchem.com This amidation removes the substrate recognition site for these enzymes, thereby stabilizing the peptide. vulcanchem.combiosynth.com For instance, the degradation of neuropeptide FF (NPFF), which has a C-terminal Gln-Arg-Phe-NH2 sequence, is known to be preferentially cleaved into an inactive metabolite, demonstrating the susceptibility of the Arg-Phe bond when not properly protected. nih.gov By blocking the action of carboxypeptidases, C-terminal amidation enhances the metabolic stability and prolongs the active life of the peptide in biological systems. biosynth.comlifetein.com

| Modification | Mechanism of Action | Effect on Stability | Relevant Peptidases |

|---|---|---|---|

| C-terminal Amidation | Removes the negatively charged carboxylic acid group (-COOH), which is a recognition site for carboxypeptidases. biosynth.com | Increases resistance to enzymatic degradation, prolonging the peptide's half-life. mdpi.comencyclopedia.pubvulcanchem.com | Carboxypeptidases and other exopeptidases. biosynth.comlifetein.com |

| Unmodified C-terminus (-COOH) | Provides a substrate for carboxypeptidases to bind and cleave the terminal amino acid. | Susceptible to rapid degradation and inactivation. mdpi.comencyclopedia.pub | Carboxypeptidases. nih.gov |

Influence of D-Amino Acids on Proteolytic Degradation

Natural peptides are composed of L-amino acids, and the proteolytic enzymes in the body are stereospecific for cleaving peptide bonds between these L-isomers. nih.govlifetein.com.cn A powerful strategy to enhance peptide stability is the substitution of one or more L-amino acids with their D-enantiomers. nih.gov Proteases are generally unable to recognize and hydrolyze peptide bonds involving D-amino acids, leading to a significant increase in resistance to proteolytic degradation. lifetein.com.cn

This approach has been successfully applied to various peptide analogues. For example, studies on synthetic opioid heptapeptides showed that a double D-amino acid replacement resulted in a compound with improved stability and bioavailability. researchgate.net Similarly, an all D-tetrapeptide, D-Phe-D-Phe-D-Nle-D-Arg-NH2, was designed to be resistant to metabolism by proteases. scispace.com The introduction of a D-isomer of arginine at the P1 position in certain peptide inhibitors was specifically chosen to improve resistance to proteolytic degradation. plos.org Research has demonstrated that adding D-amino acids to both the N- and C-termini can render peptides almost completely resistant to degradation in human serum. lifetein.com.cn While this modification greatly enhances stability, it must be carefully implemented, as it can sometimes compromise the biological activity of the peptide if the substituted residue is critical for receptor binding. nih.gov

| Peptide Configuration | Susceptibility to Proteases | Rationale | Example Finding |

|---|---|---|---|

| All L-amino acids | High | Proteolytic enzymes are stereospecific for L-amino acid peptide bonds. nih.govlifetein.com.cn | Natural peptides are often rapidly degraded in vivo. nih.gov |

| Single/Multiple D-amino acid substitutions | Low to Very Low | Peptide bonds involving D-amino acids are not readily recognized or hydrolyzed by endogenous proteases. lifetein.com.cn | A peptide with D-amino acids at both termini was completely stable in serum. lifetein.com.cn |

| D-Arg substitution | Low | Specifically incorporated to improve resistance to proteolytic degradation by enzymes like thrombin. plos.org | The peptide D-Phe-Pro-D-Arg-P1'-CONH2 was designed as a proteolysis-resistant inhibitor. plos.org |

Role of C-terminal Amidation in Stability

The amidation of the C-terminus is a crucial modification for enhancing the stability of this compound and related peptides. mdpi.comencyclopedia.pub As introduced previously, native peptides typically possess a carboxyl group at their C-terminus. This group is negatively charged at physiological pH and serves as a primary target for carboxypeptidases. biosynth.com

By replacing the C-terminal hydroxyl group with an amide group (-NH2), the negative charge is neutralized. biosynth.comlifetein.com This seemingly minor change has profound effects on the peptide's stability. The resulting amidated peptide is no longer an effective substrate for carboxypeptidases, which significantly slows its degradation. mdpi.comencyclopedia.pubvulcanchem.com This increased metabolic stability means the peptide persists longer in the body, enhancing its bioavailability and potential therapeutic effect. lifetein.com For many biologically active peptides, including RFamide peptides, the C-terminal amide is not only important for stability but is essential for biological activity, as the corresponding free acid versions often show little to no potency. nih.gov This highlights the dual role of C-terminal amidation in both protecting the peptide from degradation and ensuring proper interaction with its receptor. biosynth.com

Preclinical Research Applications and in Vitro / in Vivo Models

Melanocortin System Research

Pigmentation Studies in Non-Mammalian Models (e.g., Lizards)

Research into the effects of melanocortin analogs on pigmentation has utilized non-mammalian models, such as lizards, to assess biological activity in vivo. Studies involving related peptides, such as the analog "Peptide 5" (Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2), have demonstrated significant effects on skin coloration in the lizard Anolis carolinensis nih.govresearchgate.net.

Table 1: Pigmentation Studies in Lizards

| Peptide Studied (as per citation context) | Model Organism | Administration Route | Dose (per body weight) | Observed Effect | Time to Onset | Duration (approx.) | Control Outcome | Citation |

| Nle-Arg-Phe amide (related analogs) | Anolis carolinensis | Intraperitoneal injection | 3 μg/g | Induced skin pigmentation (melanization) | Within 1 hour | Natural color resumed in less than 24 hours | Vehicle injection showed no effect. | nih.gov, researchgate.net |

These findings indicate that specific peptide structures, including those incorporating Nle, can elicit rapid and observable changes in pigmentation in vivo, serving as a model for understanding melanocortin receptor activity nih.govresearchgate.net.

Cardiovascular System Research

The cardiovascular system's regulation by peptide signaling molecules is a significant area of research. Studies have investigated the role of Arg-Phe-amide motifs in influencing blood pressure and heart rate.

Effects on Blood Pressure Regulation

The C-terminal sequence L-Arg-L-Phe-NH2 has been identified as critical for the blood pressure-elevating actions of certain neuropeptides researchgate.netnih.gov. Specifically, the peptide L-Arg-L-Phe-NH2 itself has been shown to increase mean arterial blood pressure (MABP) and heart rate (HR) in anesthetized rats nih.gov. This effect is mediated through central stimulation of the sympathetic nervous system, leading to the release of noradrenaline nih.gov. Comparative studies suggest that L-Arg-L-Phe-NH2 is approximately four-fold more potent than FMRFamide (L-Phe-L-Met-L-Arg-L-Phe-NH2) in eliciting these cardiovascular responses nih.gov. Conversely, analogs lacking this specific Arg-Phe sequence have demonstrated no significant cardiovascular effects, underscoring the importance of this motif researchgate.net.

Table 2: Effects on Blood Pressure Regulation in Rats

| Peptide Studied (as per citation context) | Model Organism | Observed Effect | Mechanism | Relative Potency (vs. FMRFamide) | Citation |

| L-Arg-L-Phe-NH2 | Anesthetized rat | Increased mean arterial blood pressure (MABP) and heart rate (HR) | Central sympathetic stimulation, noradrenaline release | ~4-fold more potent | nih.gov |

Muscle Physiology Studies

Peptides play a crucial role in modulating muscle function, including specialized muscle types found in invertebrates.

Actions on Molluscan Anterior Byssus Retractor Muscle (ABRM)

The anterior byssus retractor muscle (ABRM) of mollusks, such as Mytilus, is a well-studied model for muscle physiology, particularly for its unique "catch" state mdpi.com. Research on FMRFamide-related peptides has shown their influence on this muscle nih.gov. For instance, Mytilus-FFRFamide and its L-isomer have been reported to exert excitatory effects on the ABRM nih.gov. While direct studies on "this compound" specifically acting on the ABRM were not detailed in the provided snippets, the established activity of related RF-amide peptides suggests a potential for similar interactions within this muscle system mdpi.comnih.gov.

Table 3: Actions on Molluscan Anterior Byssus Retractor Muscle (ABRM)

| Peptide Studied (as per citation context) | Model Organism | Muscle | Observed Effect (for related FMRFamide) | Citation |

| This compound (related analogs) | Mollusc | Anterior Byssus Retractor Muscle (ABRM) | Excitatory effects | nih.gov, mdpi.com |

Cellular and Molecular Research Platforms

Peptides are extensively used in cellular and molecular biology to probe receptor function and signaling pathways. Radioreceptor binding assays are a cornerstone technique in this regard.

Radioreceptor Binding Assays in Cell Lines and Membrane Fractions

Radioreceptor binding assays are employed to characterize the affinity and specificity of peptide ligands for their target receptors. Studies involving melanocortin receptor (MCR) ligands have utilized various cell lines and membrane fractions. For example, the analog Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 demonstrated a potent agonist activity with an EC50 of 10 nM for the human MC1 receptor (hMC1R) in HEK293 cells nih.gov. Other related analogs, such as [Nle4, D-Phe7]-α-MSH, have shown high affinity and potent agonist activity at MC1R, MC3R, MC4R, and MC5R researchgate.net. Binding studies on human melanoma cell lines have also characterized the affinity of α-MSH analogs, with [Nle4, D-Phe7]-α-MSH exhibiting approximately a three-fold higher affinity compared to α-MSH itself researchgate.net. These assays, conducted using cell lines or prepared membrane fractions, are crucial for understanding ligand-receptor interactions and guiding the development of selective peptide therapeutics nih.govresearchgate.netresearchgate.net.

Table 4: Radioreceptor Binding Assays

| Peptide Analog Studied (as per citation context) | Receptor Target | Assay Type | Cell Line/Fraction | Affinity/Activity Data | Citation |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | hMC1R | Functional (cAMP accumulation) | HEK293 cells expressing hMC1R | EC50: 10 nM | nih.gov |

| [Nle4, D-Phe7]-α-MSH | MC1R, MC3R, MC4R, MC5R | Binding and functional (agonist activity) | Not specified (general MCRs) | High affinity, potent agonist | researchgate.net |

| [Nle4, D-Phe7]-α-MSH | α-MSH receptor | Binding affinity | Human melanoma cell lines (e.g., D10) | ~3-fold higher affinity than α-MSH; Kp values (0.195-2.87 nM) for α-MSH | researchgate.net |

Compound List

this compound

Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 (Peptide 5)

MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2)

[Nle4, D-Phe7]-α-MSH (NDP-α-MSH)

FMRFamide (L-Phe-L-Met-L-Arg-L-Phe-NH2)

Mytilus-FFRFamide

α-MSH (alpha-melanocyte-stimulating hormone)

γ-MSH (gamma-melanocyte-stimulating hormone)

L-Arg-L-Phe-NH2

Emerging Research Areas and Future Perspectives on Nle Arg Phe Amide Research

Computational Approaches in Peptide Design and Ligand-Receptor Dynamics

The precise interaction between peptides and their target receptors is a complex interplay of molecular forces. Computational methods are increasingly vital in dissecting these interactions, predicting binding affinities, and guiding the rational design of novel peptide analogues with enhanced properties.

In Silico Docking and Molecular Modeling Studies

In silico docking and molecular modeling studies are indispensable tools for understanding the three-dimensional structure of peptides and their conformational preferences upon binding to target receptors. These techniques allow researchers to visualize potential binding poses, identify key residues involved in receptor interactions, and predict the impact of structural modifications on binding affinity and selectivity. For peptides like Nle-Arg-Phe amide, molecular modeling can help elucidate how the specific arrangement of norleucine, arginine, and phenylalanine residues, along with the C-terminal amide, contributes to their interaction profile with various biological targets. Furthermore, these studies can hypothesize about ligand-receptor electrostatic surface properties and the influence of conformational constraints on receptor pharmacology acs.orgresearchgate.netacs.orgrsc.org. For instance, molecular modeling has been used to analyze the structural requirements for melanocortin receptor ligands, providing a basis for designing analogues with specific agonist or antagonist activities researchgate.netresearchgate.netnih.gov.

Development of Novel Peptide Analogues with Tuned Selectivity and Potency

A significant area of research involves the synthesis of peptide analogues derived from or inspired by the Nle-Arg-Phe sequence, aiming to fine-tune their selectivity for specific receptor subtypes and enhance their potency. Modifications often target amino acid substitutions, cyclization, and the incorporation of non-natural amino acids.

Research into melanocortin receptor ligands, which often feature the His-Phe-Arg-Trp pharmacophore, has demonstrated the impact of incorporating norleucine (Nle) and modified phenylalanine residues. For example, analogues such as Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 have shown potent and selective agonism at the human melanocortin-1 receptor (hMC1R), with an EC50 of 10 nM and selectivity of over 25-fold against other subtypes nih.gov. Similarly, cyclic analogues incorporating Nle, Arg, and D-Phe, like c[Nle-Arg-d-Phe-Arg-Trp-Glu]-NH2, have exhibited potent and selective hMC3R agonist activity, with an EC50 of 1.2 nM and 150-fold selectivity against the hMC4R researchgate.netnih.govresearchgate.net.

Modifications to the phenylalanine residue, such as the introduction of D-isomers or substituted phenyl rings, are crucial for modulating potency and selectivity at melanocortin receptors acs.orgresearchgate.netnih.gov. The incorporation of D-amino acids, including D-Nle, into opioid peptide analogues has also been shown to enhance metabolic stability and receptor selectivity researchgate.netmdpi.com. For instance, the opioid peptide analogue Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN) demonstrated high potency in antinociception and selectivity for micro-opioid receptors researchgate.net.

Table 1: Selected Melanocortin Receptor Ligands Incorporating Nle, Arg, and Phe Motifs

| Peptide/Analogue Name | Sequence/Description | Target Receptor | Activity Type | EC50 (nM) | Selectivity (Ratio) | Citation |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | Nle substitution, D-Phe modification | hMC1R | Agonist | 10 | >25-fold | nih.gov |

| c[Nle-Arg-d-Phe-Arg-Trp-Glu]-NH2 | Cyclic analogue, Nle, Arg, d-Phe | hMC3R | Agonist | 1.2 | 150-fold (vs hMC4R) | researchgate.netnih.gov |

| NKA(4–10) with [Lys5,MeLeu9,Nle10] | Nle substitution | NK2 | Agonist | Varies | ~105 (NK1/NK2 EC50) | plos.org |

| NKA(4–10) with [Arg5,MeLeu9,Nle10] | Nle substitution | NK2 | Agonist | Varies | ~70 (NK1/NK2 EC50) | plos.org |

| Ac-His-DPhe-Arg-Trp-NH2 (Parent peptide) | Core pharmacophore | hMC1R | Agonist | Varies | Poor selectivity | acs.orgnih.gov |

| Ac-His-D-Phe-Arg-Trp-NH2 (modified with pI-DPhe) | D-Phe modification | mMC1R, mMC5R | Agonist | Nanomolar | Varies | acs.org |

| Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN) | Opioid peptide analogue, D-Nle, Arg, Phe | Micro-opioid R | Agonist | Varies | High selectivity | researchgate.net |

Mechanistic Elucidation of Novel Biological Activities

Understanding the precise mechanisms by which peptides like this compound and its analogues exert their biological effects is crucial for targeted drug development. Research focuses on identifying the specific receptors they interact with and the downstream signaling pathways they modulate. For instance, melanocortin peptides, which share structural similarities with this compound components, activate melanocortin receptors (MCRs) through a conserved His-Phe-Arg-Trp sequence acs.orgresearchgate.netacs.orgnih.govnih.govresearchgate.net. The activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, mediated by G-protein coupled pathways nih.govplos.org.

The role of specific residues, such as arginine and phenylalanine, and the C-terminal amide group, is critical for receptor binding and functional activity in various peptide families, including RFamide peptides mdpi.comacs.org. Studies investigating the opioid heptapeptide (B1575542) Met-enkephalin-Arg-Phe (MERF) and its analogues have revealed that modifications, such as the introduction of D-amino acids like D-Nle, can confer enhanced stability and selectivity for specific opioid receptor subtypes (e.g., micro-opioid receptors), leading to potent antinociceptive effects researchgate.net. Elucidating these structure-activity relationships (SAR) provides a roadmap for designing this compound derivatives with novel biological activities and improved pharmacological profiles.

Exploration of Peptidomimetic Design for Specific Receptor Targets

Peptides, while potent, often suffer from limitations such as poor oral bioavailability, rapid enzymatic degradation, and short in vivo half-lives. Peptidomimetics offer a promising avenue to overcome these challenges by designing non-peptide or modified peptide molecules that retain the biological activity of the parent peptide but possess improved pharmacokinetic properties.

The this compound scaffold, or fragments thereof, can serve as a template for the design of peptidomimetics. Strategies include the incorporation of conformationally constrained amino acids, the use of unnatural amino acid backbones, or the development of small molecules that mimic the key interaction points of the peptide with its receptor nih.govupc.eduresearchgate.net. For example, research into melanocortin receptor ligands has led to the development of nonpeptide molecules that act as allosteric activators or inhibitors, based on modeling the conformation of potent peptide agonists like MT-II nih.gov. The exploration of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates exemplifies the approach to creating rigid structures that mimic peptide turns, essential for molecular recognition rsc.org. Future research could focus on designing peptidomimetics that specifically target receptors modulated by this compound or its related peptide families, aiming for enhanced stability, bioavailability, and targeted therapeutic effects.

Compound List:

this compound

Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2

c[Nle-Arg-d-Phe-Arg-Trp-Glu]-NH2

NKA(4–10) with [Lys5,MeLeu9,Nle10]

NKA(4–10) with [Arg5,MeLeu9,Nle10]

Ac-His-DPhe-Arg-Trp-NH2

Ac-His-D-Phe-Arg-Trp-NH2 (modified with pI-DPhe)

Tyr-D-Ala-Gly-Phe-D-Nle-Arg-Phe (DADN)

MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2)

SHU9119 (Ac-Nle-c[Asp-His-D-Nal(2′)-Arg-Trp-Lys]-NH2)

RFamide peptides

His-Phe-Arg-Trp

Q & A

Q. What is the molecular structure of Nle-Arg-Phe amide, and how can it be experimentally validated?

this compound (CAS: N/A, PubChem: N/A) is a tripeptide analog with the sequence Norleucine-Arginine-Phenylalanine. The structure can be validated using: